

TAI-1: A Potent and Selective Hec1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAI-1

Cat. No.: B10768274

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAI-1 is a novel, potent, and selective small molecule inhibitor of the highly expressed in cancer 1 (Hec1) protein. By disrupting the critical interaction between Hec1 and NIMA-related kinase 2 (Nek2), **TAI-1** induces mitotic catastrophe and subsequent apoptosis in a wide range of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **TAI-1**, establishing its potential as a promising therapeutic agent in oncology. Detailed experimental protocols and data are presented to support its further investigation and development.

Chemical Structure and Physicochemical Properties

TAI-1 is a synthetic organic molecule with the molecular formula C₂₄H₂₁N₃O₃S and a molecular weight of 431.51 g/mol [1][2]. Its chemical structure is characterized by a central thiazole ring linked to substituted phenyl and pyridine moieties.

Table 1: Chemical Identifiers of **TAI-1**

Identifier	Value
IUPAC Name	N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide[2]
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₃ S[1][2]
Molecular Weight	431.51[1][2]
CAS Number	1334921-03-7
SMILES	<chem>O=C(C1=CC=NC=C1)NC2=NC(C3=C(C)C=C(OC4=CC=C(OC)C=C4)C=C3C)=CS2</chem> [2]

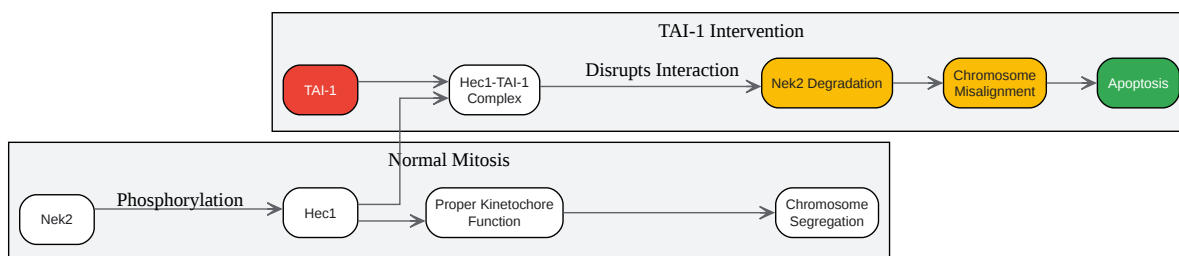
Table 2: Physicochemical Properties of **TAI-1**

Property	Value
Appearance	Solid
Solubility	Soluble in DMSO; Insoluble in water and ethanol
Storage Stability	Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.

Mechanism of Action

TAI-1 exerts its anti-cancer effects by specifically targeting the protein-protein interaction between Hec1 and Nek2. Hec1 is a critical component of the kinetochore, essential for proper chromosome segregation during mitosis. Nek2 is a kinase that phosphorylates Hec1, a step required for its proper function.

By binding to Hec1, **TAI-1** prevents its interaction with Nek2. This disruption leads to the proteasomal degradation of Nek2, resulting in improper kinetochore-microtubule attachments, severe chromosome misalignment during metaphase, and ultimately, mitotic catastrophe and apoptotic cell death.



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Figure 1: Signaling pathway of **TAI-1**'s mechanism of action.

Preclinical Pharmacology

In Vitro Potency

TAI-1 has demonstrated potent and broad-spectrum anti-proliferative activity against a wide variety of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) is in the nanomolar range for most cancer cells tested.

Table 3: In Vitro Anti-proliferative Activity of **TAI-1** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)
K562	Chronic Myeloid Leukemia	13.48[1]
HeLa	Cervical Cancer	<100
MDA-MB-231	Triple-Negative Breast Cancer	<100
Colo205	Colorectal Carcinoma	<100
Huh-7	Hepatocellular Carcinoma	<100
A549	Non-small Cell Lung Cancer	<100
PC-3	Prostate Cancer	<100

In Vivo Efficacy

Preclinical studies in xenograft models have shown that **TAI-1** is orally bioavailable and exhibits significant anti-tumor activity.

Table 4: In Vivo Efficacy of **TAI-1** in Xenograft Models

Cancer Type	Cell Line	Animal Model	Dosing Regimen	Tumor Growth Inhibition
Triple-Negative Breast Cancer	MDA-MB-231	Nude Mice	150 mg/kg, p.o., BID	Modest
Colon Cancer	Colo205	Nude Mice	150 mg/kg, p.o., BID	Modest
Liver Cancer	Huh-7	Nude Mice	150 mg/kg, p.o., BID	Significant

p.o. = oral administration; BID = twice daily

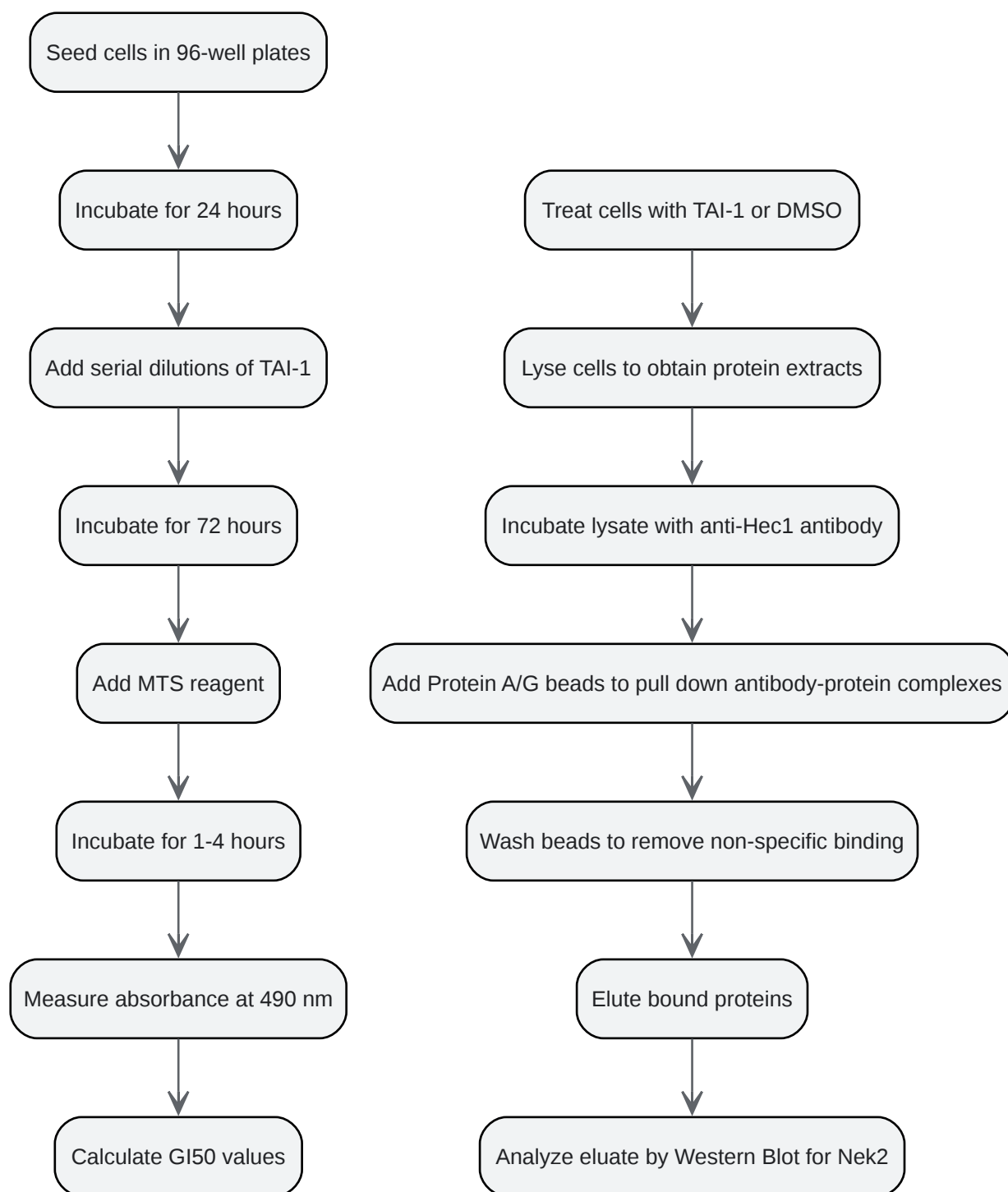
Pharmacokinetic Profile

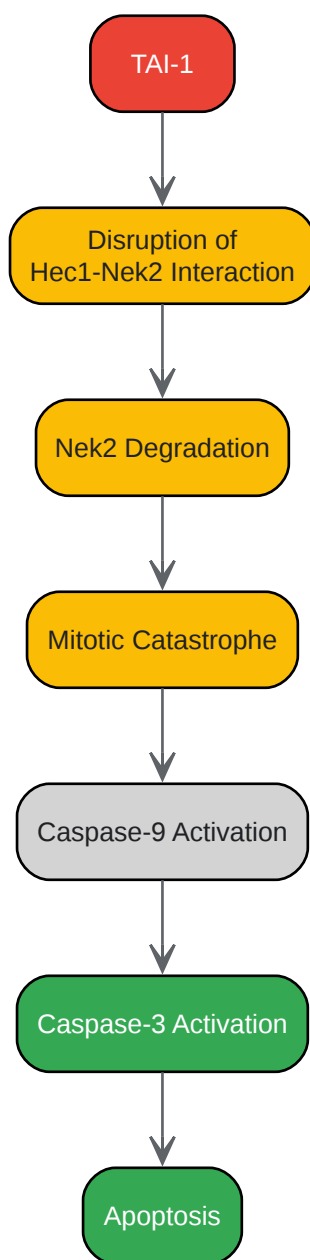
Detailed pharmacokinetic studies are ongoing. Preliminary data suggest that **TAI-1** possesses favorable drug-like properties, including oral bioavailability.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the GI50 values of **TAI-1** against various cancer cell lines.





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- To cite this document: BenchChem. [TAI-1: A Potent and Selective Hec1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768274#tai-1-chemical-structure-and-properties]

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